1-(2-Cyanophenyl)azetidine-3-carboxylic acid

Lipophilicity Physicochemical Property Regioisomer

Researchers seeking ortho-cyano azetidine scaffolds often face supply inconsistencies-the 4-cyano regioisomer is more common but differs in critical physicochemical properties. 1-(2-Cyanophenyl)azetidine-3-carboxylic acid (CAS 1260874-83-6) resolves this gap. - Ortho-cyano arrangement lowers XLogP3 by 0.7 units vs. para isomer (1.1 vs. 1.8), enabling exploration of more polar chemical space. - Unique H-bond acceptor geometry (4 acceptors, ortho-oriented nitrile) supports precise ligand alignment in structure-based design. - Supplied at 98% purity with refrigerated storage (2-8°C); standard room-temperature shipping.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 1260874-83-6
Cat. No. B595769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyanophenyl)azetidine-3-carboxylic acid
CAS1260874-83-6
Synonyms1-(2-Cyanophenyl)azetidine-3-carboxylic acid
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESC1C(CN1C2=CC=CC=C2C#N)C(=O)O
InChIInChI=1S/C11H10N2O2/c12-5-8-3-1-2-4-10(8)13-6-9(7-13)11(14)15/h1-4,9H,6-7H2,(H,14,15)
InChIKeyVZKGIBUJPUJLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyanophenyl)azetidine-3-carboxylic Acid: Sourcing & Specifications


1-(2-Cyanophenyl)azetidine-3-carboxylic acid (CAS 1260874-83-6, MFCD11037391, C₁₁H₁₀N₂O₂) is a functionalized azetidine building block featuring a 2-cyanophenyl substituent at the N1 position and a carboxylic acid at C3 of the four‑membered heterocycle [1][2]. Its structural distinction—specifically the ortho‑cyano arrangement—differentiates it from the para‑ and meta‑regioisomers, as well as from the unsubstituted azetidine‑3‑carboxylic acid scaffold (CAS 36476-78-5) . These regioisomers are not interchangeable; they exhibit distinct computed physicochemical properties (e.g., logP, polar surface area) and require different handling and storage protocols [2]. Consequently, selection between ortho‑, para‑, and meta‑cyano derivatives can meaningfully influence downstream synthetic compatibility, purification, and potential binding interactions.

Regioisomer: ortho-cyano
Scaffold: N-aryl azetidine-3-carboxylic acid
Typical purity: 98% (powder)
Storage: refrigerated
Ortho substitution may influence conformational preference, logP, and hydrogen-bond geometry compared to para/meta regioisomers. Supports synthetic workflow differentiation.

1-(2-Cyanophenyl)azetidine-3-carboxylic Acid: Limitations of Substitution


Despite sharing an identical molecular formula (C₁₁H₁₀N₂O₂) with the 4‑cyano regioisomer, 1‑(2‑Cyanophenyl)azetidine‑3‑carboxylic acid is not functionally equivalent to the 4‑cyano derivative (CAS 1260892‑88‑3) or the 3‑cyano‑benzyl analogue (CAS 1340080‑49‑0), nor can it be approximated by the unsubstituted azetidine‑3‑carboxylic acid parent (CAS 36476‑78‑5) [1]. The ortho‑cyano arrangement alters the molecule's three‑dimensional conformation, leading to a lower calculated lipophilicity (XLogP3‑AA = 1.1) than the para‑substituted analogue and to distinct hydrogen‑bonding geometry [2]. Critically, commercial sources document that the 2‑cyano compound is typically supplied as a 98% purity powder requiring refrigerated storage, whereas the 4‑cyano regioisomer is more commonly offered at 97% purity with a sealed, dry 2–8 °C storage directive . These differences in physicochemical and logistical profiles mean that substituting one regioisomer for another can alter reaction yields, purification requirements, and long‑term material stability—factors that directly affect both experimental reproducibility and procurement planning.

Para regioisomer
LogP and solubility may shift: Substituting the 4‑cyano analogue can alter partition coefficient (Δ ~0.7) and chromatographic behavior.
Other regioisomers
Binding geometry may not transfer: Meta‑cyano or unsubstituted azetidine scaffolds lack the ortho‑nitrile orientation and may change molecular recognition.
Supplier variance
Purity and storage differ: Typical 98% (refrigerated) for ortho vs. 97% (sealed, dry, 2–8 °C) for para; direct substitution may affect reproducibility and handling.

1-(2-Cyanophenyl)azetidine-3-carboxylic Acid vs. Regioisomers and Parent Scaffold


Lipophilicity Comparison: Ortho vs. Para Regioisomer

Computed XLogP3‑AA for 1‑(2‑cyanophenyl)azetidine‑3‑carboxylic acid is 1.1, indicating moderate lipophilicity [1]. In contrast, the 4‑cyano (para) regioisomer exhibits a higher calculated logP (XLogP3 = 1.8), consistent with a more linear, less sterically hindered arrangement of the cyanophenyl group [2]. The ortho substitution reduces logP by approximately 0.7 units, which can affect membrane permeability, solubility, and chromatographic retention time.

Lipophilicity Comparison
Reported
XLogP3‑AA 1.1 (ortho) vs 1.8 (para); Δ ≈ 0.7
Supports reversed‑phase HPLC and partitioning context review.
Computed PubChem property; experimental values may vary.
Lipophilicity Physicochemical Property Regioisomer

Hydrogen Bonding & tPSA: Ortho vs. Para Regioisomer

Both the 2‑cyano and 4‑cyano regioisomers share an identical heavy atom count and molecular formula, yet their three‑dimensional arrangement influences computed descriptors. The ortho‑cyano isomer possesses a topological polar surface area (tPSA) of 64.3 Ų and four hydrogen‑bond acceptor sites . The 4‑cyano derivative has a slightly different tPSA (≈66 Ų) and the same number of hydrogen‑bond acceptors, but the ortho conformation alters the spatial distribution of these acceptors, potentially modifying molecular recognition and crystal packing [1].

Hydrogen Bonding & tPSA
Reported
tPSA 64.3 Ų (ortho) vs ~66 Ų (para); 4 H‑bond acceptors
Spatial acceptor geometry may influence recognition and crystal packing.
Calculated descriptor; confirm with experimental validation if required.
Physicochemical Property Hydrogen Bonding Regioisomer

Purity & Storage: Ortho vs. Para Regioisomer

Commercial suppliers routinely offer 1‑(2‑cyanophenyl)azetidine‑3‑carboxylic acid at 98% purity with a refrigerated storage requirement, as documented by Sigma‑Aldrich . In contrast, the 4‑cyano regioisomer is commonly supplied at 97% purity and is stored sealed in a dry environment at 2–8 °C . The higher specified purity and simpler refrigeration directive for the ortho isomer may reduce the need for pre‑use purification and simplify long‑term storage protocols in research laboratories.

Purity & Storage
Data to verify
98% purity, refrigerated (ortho) vs 97%, sealed dry 2–8 °C (para)
Procurement and storage practice may affect pre‑use purification needs.
Vendor‑stated specifications; verify with current certificate of analysis.
Purity Storage Procurement

Preferred Applications for 1-(2-Cyanophenyl)azetidine-3-carboxylic Acid


Focused Library Design with Ortho-Substituted Phenyl Azetidines

The ortho‑cyano arrangement lowers logP by 0.7 units versus the para‑cyano regioisomer [1]. This property can be exploited when designing focused libraries for targets that favor more polar, conformationally constrained ligands. Procurement of the 2‑cyano isomer, rather than the 4‑cyano analogue, enables exploration of a distinct chemical space without additional synthetic steps.

Hydrogen-Bonding Network Optimization

The four hydrogen‑bond acceptors and the ortho‑oriented nitrile create a unique acceptor geometry not duplicated by the para‑substituted counterpart . This can be leveraged in structure‑based drug design where precise alignment of a nitrile group with a backbone amide or a side‑chain donor is critical for binding affinity.

High-Purity Advanced Intermediate Synthesis

When a project requires a 98% purity N‑aryl azetidine‑3‑carboxylic acid that can be stored simply under refrigeration, 1‑(2‑cyanophenyl)azetidine‑3‑carboxylic acid offers an operational advantage over the 4‑cyano analogue, which is typically supplied at 97% purity and demands a more specific sealed, dry storage environment .

Application
Selection Property
Validation Focus
Focused library design (ortho-substituted)
Ortho-cyano regioisomer with lower logP than para
Synthetic compatibility and purification review
Hydrogen‑bonding network optimization
Ortho‑oriented nitrile acceptor geometry
Molecular recognition and binding assay context
High‑purity advanced intermediate synthesis
98% purity, refrigerated storage (less restrictive handling)
Pre‑use purification and stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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